molecular formula C15H13FN4O2 B1435922 Methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 2173115-80-3

Methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No. B1435922
CAS RN: 2173115-80-3
M. Wt: 300.29 g/mol
InChI Key: PQNIKNOQLROMEA-UHFFFAOYSA-N
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Description

Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridines often involves the use of 5(4)-aminopyrazoles . The synthetic methods are classified based on how well studied the pyrazolopyridine fragment is .


Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

1H-pyrazolo[3,4-b]pyridines are crucial in the synthesis of diverse heterocyclic compounds due to their structural similarity with purine bases . The compound can serve as a precursor for synthesizing new derivatives with potential biological activities.

Biomedical Research

These compounds have been extensively studied for their biomedical applications. They show promise in the development of new therapeutic agents due to their biological activity . The specific compound could be explored for its efficacy in various disease models.

Antiviral Agents

Derivatives of 1H-pyrazolo[3,4-b]pyridines have shown antiviral properties. Research into similar compounds has yielded potential treatments for influenza and other viral infections . This compound could be modified to enhance its antiviral capabilities.

Anti-inflammatory Applications

The anti-inflammatory potential of indole derivatives, which share a similar structure to our compound, suggests that it could be used to develop new anti-inflammatory drugs . Its efficacy and safety would need to be thoroughly evaluated.

Anticancer Activity

Compounds with a pyrazolopyridine structure have been investigated for their antitumor properties. This compound could be part of a novel series of antitumor agents, subject to research on its effectiveness and mechanism of action .

Chemical Sensing

The structural framework of pyrazolopyridines allows for the development of chemical sensors. These compounds can be incorporated into metal-organic frameworks for detecting various biological and chemical substances .

Pharmacological Studies

Given the broad spectrum of biological activities exhibited by indole and pyrazole derivatives, this compound could be a valuable asset in pharmacological research, potentially leading to the discovery of new drug candidates .

Mechanism of Action

While the specific mechanism of action for “Methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate” is not available, related compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway .

properties

IUPAC Name

methyl 4-amino-1-(4-fluorophenyl)-6-methylpyrazolo[3,4-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O2/c1-8-12(15(21)22-2)13(17)11-7-18-20(14(11)19-8)10-5-3-9(16)4-6-10/h3-7H,1-2H3,(H2,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNIKNOQLROMEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C=NN(C2=N1)C3=CC=C(C=C3)F)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-1-(4-fluorophenyl)-6-methyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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